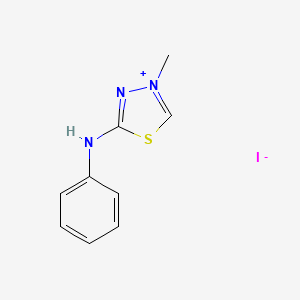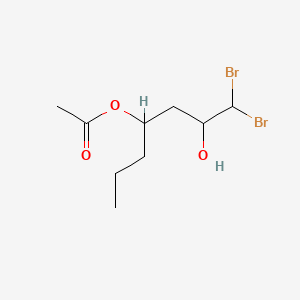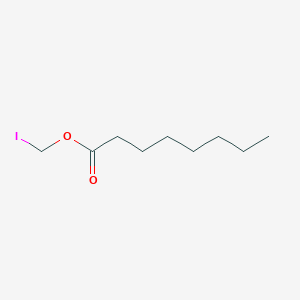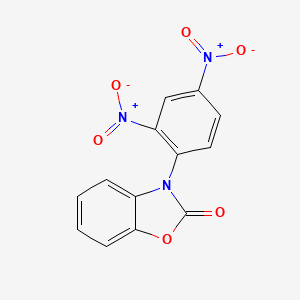![molecular formula C17H13N3O2 B14319825 2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 112080-02-1](/img/structure/B14319825.png)
2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione, often involves the Fischer indole synthesis. This method typically uses hydrazine and an aldehyde or ketone under acidic conditions . Another common method is the condensation reaction between indole carbaldehyde oxime and 2-chloro acetamide derivatives .
Industrial Production Methods
Industrial production methods for indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce indoline derivatives .
Applications De Recherche Scientifique
2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Indole-2-carboxylic acid
- Indoline derivatives
- Oxindole
Comparison
Compared to similar compounds, 2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern on the indole ring. This unique structure may confer distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
112080-02-1 |
|---|---|
Formule moléculaire |
C17H13N3O2 |
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
2-[(2-methyl-1H-indol-3-yl)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H13N3O2/c1-10-15(13-8-4-5-9-14(13)18-10)19-20-16(21)11-6-2-3-7-12(11)17(20)22/h2-9,18-19H,1H3 |
Clé InChI |
CZYUFAIDEIFTMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)NN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


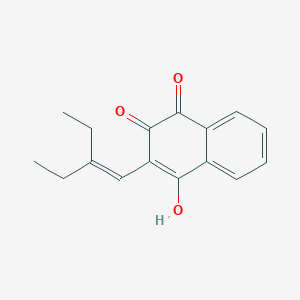

![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
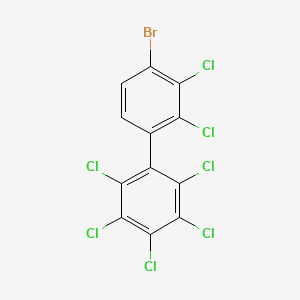
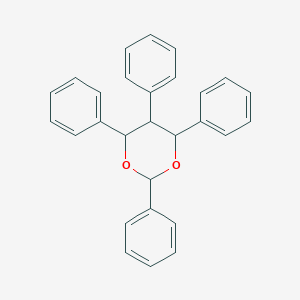
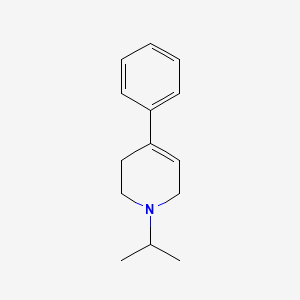
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
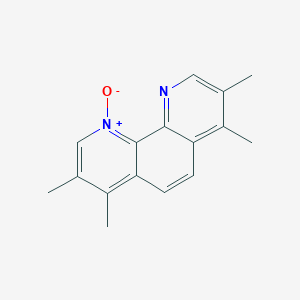

![N,N,N',N'-Tetrakis[(oxiran-2-yl)methyl]methanediamine](/img/structure/B14319800.png)
